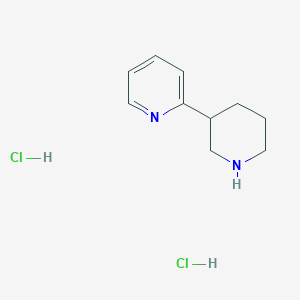

2-(Piperidin-3-yl)pyridine dihydrochloride

描述

属性

IUPAC Name |

2-piperidin-3-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUYLODTLVNANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51747-00-3 | |

| Record name | 2-(piperidin-3-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of (R)-3-Aminopiperidine Intermediate

A critical intermediate for the synthesis is (R)-3-aminopiperidine, which is prepared via reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in tetrahydrofuran (THF):

Step 1: Mix 1.5–2.5 equivalents of lithium aluminum hydride in THF with 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in THF at 10–45°C.

Step 2: Heat the mixture at 45–70°C to complete the reduction, forming (R)-3-aminopiperidine.

Step 3: Quench the reaction by adding hydrochloric acid to form the dihydrochloride salt, which is then isolated by filtration.

This method yields high enantiomeric purity and can be performed on a kilogram scale.

Preparation of (R)-3-Aminopiperidin-2-one Hydrochloride Precursor

The precursor (R)-3-aminopiperidin-2-one hydrochloride is synthesized by cyclization and esterification steps starting from 2,5-diaminopentanoic acid hydrochloride:

Step 1: React 1 equivalent of (R)-2,5-diaminopentanoic acid hydrochloride with 1.5–2.5 equivalents of acetyl chloride in methanol at 0–15°C, followed by heating at 45–65°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride.

Step 2: Treat this intermediate with 2.6 equivalents of sodium methoxide in methanol at -10 to 0°C to induce cyclization, forming (R)-3-aminopiperidin-2-one.

Step 3: Acidify with 1.0–1.5 equivalents of hydrochloric acid in a methanol/methyl tert-butyl ether mixture at 0–20°C to obtain (R)-3-aminopiperidin-2-one hydrochloride, isolated by filtration.

Attachment of Piperidin-3-yl Group to Pyridine

The linkage of the piperidine ring to the pyridine at the 2-position is typically achieved by nucleophilic substitution:

A halogenated pyridine (e.g., 2-chloropyridine) is reacted with the piperidin-3-yl intermediate under basic conditions, facilitating substitution at the 2-position of pyridine.

Reaction conditions are optimized to favor substitution over side reactions, often employing polar aprotic solvents and controlled temperature.

The product is isolated and then converted to the dihydrochloride salt by treatment with hydrochloric acid.

Formation of the Dihydrochloride Salt

The final step involves converting the free base 2-(piperidin-3-yl)pyridine into its dihydrochloride salt:

The free base is dissolved in an appropriate solvent (e.g., aqueous or alcoholic solution).

An excess of hydrochloric acid is added to form the dihydrochloride salt, improving compound stability and crystallinity.

The salt is isolated by filtration or crystallization, yielding a pure solid suitable for further application.

Industrial and Catalytic Considerations

Industrial synthesis employs continuous flow reactors and optimized catalysts to enhance yield and reduce impurities.

Recent research shows that catalytic hydrogenation and ammonia-assisted reactions over Ru-Co catalysts can produce piperidine derivatives with yields up to 93% under mild conditions, indicating potential for efficient large-scale synthesis.

Summary Table of Preparation Steps and Conditions

| Step | Reaction | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of methyl 2,5-diaminopentanoate dihydrochloride | 2 equiv acetyl chloride, methanol | 0–15 (mix), 45–65 (heat) | Esterification and dihydrochloride formation |

| 2 | Cyclization to 3-aminopiperidin-2-one | 2.6 equiv sodium methoxide, methanol | -10 to 0 | Cyclization under basic conditions |

| 3 | Formation of 3-aminopiperidin-2-one hydrochloride | 1–1.5 equiv HCl, methanol/MTBE | 0–20 | Salt formation, filtration |

| 4 | Reduction to (R)-3-aminopiperidine | 1.5–2.5 equiv LiAlH4, THF | 10–70 (stepwise) | Reduction of lactam to amine |

| 5 | Attachment to 2-halopyridine | Base, polar aprotic solvent | Controlled | Nucleophilic substitution |

| 6 | Dihydrochloride salt formation | Excess HCl | Ambient | Salt isolation by filtration |

Research Findings and Optimization Notes

The use of lithium aluminum hydride reduction provides high enantiomeric purity and scalability.

Cyclization and esterification steps require precise temperature control to maximize yield and minimize side products.

Catalytic hydrogenation methods using Ru-Co catalysts have demonstrated high efficiency and mild reaction conditions for piperidine synthesis, suggesting potential alternative routes.

Salt formation with hydrochloric acid enhances compound stability and facilitates purification.

Industrial methods focus on continuous processing and green chemistry principles to reduce environmental impact.

化学反应分析

Types of Reactions: 2-(Piperidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs.

科学研究应用

2-(Piperidin-3-yl)pyridine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.

Industry: The compound may be used in the production of specialty chemicals and materials.

作用机制

The mechanism by which 2-(Piperidin-3-yl)pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural differences and similarities between 2-(Piperidin-3-yl)pyridine dihydrochloride and related compounds:

Key Observations:

- Substituent Effects: The addition of a trifluoromethyl group (e.g., in ) increases lipophilicity and metabolic stability compared to the parent compound . Chlorine substituents () may enhance electrophilic reactivity, influencing binding to biological targets .

- Ring Modifications: Replacing pyridine with pyrimidine () introduces a second nitrogen atom, altering hydrogen-bonding capacity and target selectivity .

- Positional Isomerism: 3-(Piperidin-2-yl)pyridine () demonstrates how piperidine attachment position affects molecular conformation and bioactivity .

Pharmacological and Functional Comparisons

Target Specificity and Mechanisms

- ABT-089: A neuronal nicotinic acetylcholine receptor (nAChR) agonist with cognitive-enhancing properties, highlighting the role of pyrrolidine-piperidine hybrids in neurological therapeutics .

- Betahistine Dihydrochloride: Used clinically for vertigo; its mechanism involves histamine H1 receptor agonism and H3 receptor antagonism, distinct from piperidine-pyridine hybrids lacking ethylamine chains .

Physicochemical Properties

- Solubility: Dihydrochloride salts (e.g., 2-(Piperidin-3-yl)pyridine, betahistine) exhibit higher aqueous solubility than monohydrochloride forms, critical for drug formulation .

- Stability: Trifluoromethyl groups () improve oxidative stability, whereas pyridine derivatives without such groups may require stringent storage conditions to prevent degradation .

生物活性

2-(Piperidin-3-yl)pyridine dihydrochloride is a compound of significant interest due to its diverse biological activities. Its structure, characterized by a piperidine ring attached to a pyridine moiety, suggests potential interactions with various biological targets. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit notable anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the activation of caspases and the inhibition of anti-apoptotic proteins such as Bcl-2 .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(Piperidin-3-yl)pyridine | MCF-7 | 1.59 | Induction of apoptosis via caspase activation |

| Related derivative | HeLa | 0.81 | Inhibition of Bcl-2 and activation of caspases |

| Another derivative | CaCo-2 | 2.76 | Apoptosis induction and cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The compound has shown potential to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in vitro. This suggests its utility in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| 2-(Piperidin-3-yl)pyridine | COX-2 | 69.76 | |

| Related compound | iNOS | Significant |

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the piperidine or pyridine rings can significantly influence biological activity. For example, substituents on the piperidine nitrogen or the position of chlorine atoms on the pyridine ring can enhance potency against specific targets .

Case Study 1: Cancer Treatment

A study investigated the effects of a series of piperidine derivatives on human cancer cell lines. Among these, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 1.59 µM. The study concluded that this compound could serve as a lead for developing novel anticancer agents .

Case Study 2: Inhibition of SARS-CoV-2

Recent research explored the potential of piperidine-based compounds in inhibiting SARS-CoV-2 protease activity. The findings indicated that derivatives similar to this compound exhibited promising binding affinities and could potentially be repurposed for antiviral therapies .

常见问题

Q. What are the standard synthetic routes for 2-(Piperidin-3-yl)pyridine dihydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloropyridine and piperidine derivatives. Key steps include:

- Reagents : Use of 3-substituted piperidine (e.g., 3-aminopiperidine) and 2-chloropyridine.

- Conditions : Base-mediated reactions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 12–24 hours. Post-reaction, hydrochloric acid is added to precipitate the dihydrochloride salt .

- Optimization : Adjust molar ratios (e.g., 1:1.2 for piperidine:2-chloropyridine) and monitor reaction progress via TLC or HPLC to maximize yield (>70%) .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify piperidine and pyridine ring integration.

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; acceptable purity thresholds are >95% for biological assays.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHN·2HCl) .

Q. What are the standard storage conditions to maintain compound stability?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from moisture and light. Periodic stability checks via HPLC are recommended to detect degradation (e.g., hydrolysis of the piperidine ring under humid conditions) .

Advanced Research Questions

Q. How can computational chemistry improve the synthesis and functionalization of this compound?

- Methodological Answer :

- Reaction Pathway Prediction : Quantum mechanical calculations (e.g., DFT) to model transition states and identify energy barriers in substitution reactions.

- Solvent Optimization : COSMO-RS simulations to predict solvent effects on reaction kinetics.

- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., temperature, solvent) for novel derivatives .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Systematic Comparison : Replicate assays under standardized conditions (e.g., cell lines, receptor concentrations) to isolate variables.

- Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target receptors (e.g., nicotinic acetylcholine receptors).

- Structural Analog Analysis : Compare results with structurally similar compounds (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) to identify substituent-specific effects .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers mimicking physiological pH (6.8–7.4) and analyze degradation products via LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify decomposition thresholds.

- Metabolic Stability : Perform liver microsome assays to assess susceptibility to cytochrome P450 enzymes .

Q. How can researchers design experiments to explore the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify preliminary targets.

- Molecular Docking : Simulate binding poses with kinases (e.g., MAPK or PI3K) using AutoDock Vina.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine substituents and test inhibitory activity in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。